N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals its fascinating properties. Let’s break it down:
N-[3-(1H-imidazol-1-yl)propyl]: This part contains an imidazole ring (a five-membered heterocycle with two nitrogen atoms) attached to a propyl group.
3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Here, we have an oxazole ring (another five-membered heterocycle) fused with a phenyl group and a carboxamide.
Preparation Methods
Synthetic Routes::
Imidazole Synthesis: Imidazole can be synthesized via various methods, including the Debus-Radziszewski reaction or the Knorr synthesis. These routes involve cyclization of appropriate precursors to form the imidazole ring.
Oxazole Formation: The oxazole ring can be prepared through cyclization of α-amino acids or by condensation of α-hydroxy acids with amidines.
Industrial Production:: The industrial production of this compound likely involves efficient synthetic pathways to achieve high yields.
Chemical Reactions Analysis
Oxidation/Reduction: The compound may undergo redox reactions due to its functional groups.
Substitution: The carboxamide group can participate in substitution reactions.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃) may be involved.
Major Products: These reactions could yield derivatives with altered pharmacological properties.
Scientific Research Applications
Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antiviral agent.
Chemistry: Explore its reactivity in organic synthesis.
Biology: Study its interactions with cellular targets.
Mechanism of Action
Targets: Identify molecular targets (enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways modulated by this molecule.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related structures (e.g., other imidazole or oxazole derivatives).
Properties
Molecular Formula |
C17H20N4O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H20N4O3/c1-23-15-6-3-2-5-13(15)14-11-16(24-20-14)17(22)19-7-4-9-21-10-8-18-12-21/h2-3,5-6,8,10,12,16H,4,7,9,11H2,1H3,(H,19,22) |
InChI Key |
UZQCLSZPIUAFRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(C2)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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